molecular formula C11H9NO2S2 B1662481 Bethoxazin CAS No. 163269-30-5

Bethoxazin

Cat. No. B1662481
M. Wt: 251.3 g/mol
InChI Key: NRAYWXLNSHEHQO-UHFFFAOYSA-N
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Description

Bethoxazin is a broad-spectrum fungicide, algicide, and industrial microbiocide . It has commercial applications as a material preservative . The molecular formula of Bethoxazin is C11H9NO2S2 .


Molecular Structure Analysis

Bethoxazin has a complex molecular structure. The IUPAC name for Bethoxazin is 3-(1-benzothiophen-2-yl)-5,6-dihydro-1,4,2-oxathiazine 4-oxide . The Canonical SMILES representation is C1CS(=O)C(=NO1)C2=CC3=CC=CC=C3S2 .


Chemical Reactions Analysis

Bethoxazin is highly electrophilic and reacts with biologically important nucleophilic groups . It has been suggested that the oxathiazine oxide ring in Bethoxazin strongly binds to sulfhydryl groups found in many cellular biomolecules .


Physical And Chemical Properties Analysis

Bethoxazin has a molecular weight of 251.3 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . The XLogP3-AA value is 2.4 .

Scientific Research Applications

  • Summary of the Application : Bethoxazin is used as a fungicide, algicide, and industrial microbiocide. It’s used for controlling microbes, algae, and fungal spores . It’s also used in material, fabrics, and coatings preservation .
  • Summary of the Application : Bethoxazin is a potent inhibitor of yeast DNA topoisomerase II . This enzyme is crucial for DNA replication, transcription, and repair, making it a target for antimicrobial and anticancer drugs .
  • Methods of Application or Experimental Procedures : Bethoxazin is applied to yeast cells at low micromolar concentrations . The specific experimental procedures would depend on the context of the research.
  • Results or Outcomes : Bethoxazin potently inhibited the catalytic activity of yeast DNA topoisomerase II and the growth of yeast BY4742 cells . This suggests that Bethoxazin could be used as a tool for studying DNA topoisomerase II and potentially for developing new antimicrobial or anticancer drugs .
  • Summary of the Application : Bethoxazin is used as a broad-spectrum industrial microbicide with applications in material and coating preservation . It’s used for controlling microbes and fungal spores, which can cause degradation of materials and coatings .

Safety And Hazards

Bethoxazin is toxic if inhaled and causes serious eye damage . It may also cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Future Directions

As of now, Bethoxazin is not approved under EC Regulation 1107/2009 . Very little information has been published regarding its environmental fate, ecotoxicology, or impact on human health . More research is needed to fully understand its potential applications and impacts.

properties

IUPAC Name

3-(1-benzothiophen-2-yl)-5,6-dihydro-1,4,2-oxathiazine 4-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S2/c13-16-6-5-14-12-11(16)10-7-8-3-1-2-4-9(8)15-10/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAYWXLNSHEHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)C(=NO1)C2=CC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048051
Record name Bethoxazin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bethoxazin

CAS RN

163269-30-5
Record name Bethoxazin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163269-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bethoxazin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163269305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bethoxazin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(benzo[b]thien-2-yl)-5,6-dihydro-1,4,2-oxathiazine-4-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.934
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Bethoxazin
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETHOXAZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYC6660ZZ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
GL Chee, B Bhattarai, RD Gietz, S Alrushaid… - Bioorganic & medicinal …, 2012 - Elsevier
… structurally analogous to bethoxazin, but was much less effective than bethoxazin as a wood … of 2 in comparison to bethoxazin could help explain the mechanism of action of bethoxazin. …
Number of citations: 7 www.sciencedirect.com
S Alrushaid - 2012 - mspace.lib.umanitoba.ca
… Bethoxazin is a broad spectrum industrial biocide with commercial … of bethoxazin towards biologically important nucleophiles was assessed with UV-Vis spectroscopy. Bethoxazin …
Number of citations: 4 mspace.lib.umanitoba.ca
MZ Wang, H Xu, Q Feng, LZ Wang… - Journal of agricultural …, 2009 - ACS Publications
A series of novel analogues of pyrrolnitrin containing a thiophene moiety were designed and synthesized by a facile method, and their structures were characterized by 1 H nuclear …
Number of citations: 14 pubs.acs.org
A Mandpe, S Bombaywala, S Paliya… - Synergistic Approaches for …, 2022 - Elsevier
Excessive use of pesticides for increasing crop production has resulted in creating environmental imbalances due to its potential for biomagnifications. The rigorous application of …
Number of citations: 0 www.sciencedirect.com
SS Su, KZW Lae, H Ngwe - University of Yangon Res J, 2018 - researchgate.net
Pseudomonas aeruginosa is emerging as a nosocomial pathogen. It has intrinsic as well as acquired resistance to many antimicrobial drugs. This study focuses to show the presence of …
Number of citations: 17 www.researchgate.net
J Eversdijk, SJF Erich, SPM Hermanns… - Progress in Organic …, 2012 - Elsevier
This paper focuses on the use of modified nano-clay particles as a controlled release system for biocides from building materials. Different (model) biocides were incorporated in a …
Number of citations: 28 www.sciencedirect.com
Z Usmani, R Rani, P Gupta, MNV Prasad - … Detection, Treatment and …, 2020 - Elsevier
Extensive use of pesticides in agriculture poses a major hazard toward environment and human health thus leading to harmful ailments toward the society. Hazards associated with …
Number of citations: 6 www.sciencedirect.com
S Sarkar, S Seenivasan, RPS Asir - Journal of hazardous materials, 2010 - Elsevier
Biodegradation of miticide propargite was carried out in vitro by selected Pseudomonas strains isolated from tea rhizosphere. A total number of 13 strains were isolated and further …
Number of citations: 25 www.sciencedirect.com
SS Su, KZW Lae, NN Win, DH Ngwe - Jour. Myan. Acad. Arts & Sc, 2020 - maas.edu.mm
This research focuses on the chemical and pharmacological studies of bioactive secondary metabolites from Pseudomonas aeruginosa isolated by serial dilution plate method from the …
Number of citations: 1 maas.edu.mm
MP González, HG Díaz, RM Ruiz… - Journal of chemical …, 2003 - ACS Publications
A new application of TOPological Sub-structural MOlecular DEsign (TOPS-MODE) was carried out in herbicides using computer-aided molecular design. Two series of compounds, one …
Number of citations: 99 pubs.acs.org

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